

Initial Clinical Trial Findings for ETC-159: A Technical Overview

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Compound of Interest

Compound Name: Etc-159

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This technical guide provides a comprehensive summary of the initial clinical trial findings for **ETC-159**, a novel, orally available small molecule inhibitor of Porcupine (PORCN). **ETC-159** targets the Wnt signaling pathway, which is implicated in the proliferation and differentiation of various cancers. This document synthesizes data from early-phase clinical trials, focusing on pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

Core Mechanism of Action

ETC-159 is a potent inhibitor of PORCN, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, **ETC-159** blocks all Wnt ligand secretion, thereby downregulating the Wnt signaling pathway.[2] In preclinical studies, this mechanism has been shown to induce tumor regression in patient-derived xenograft models.[1] The drug has demonstrated an IC50 of 2.9 nM for inhibiting β -catenin reporter activity in STF3A cells.[3][4]

Preclinical Pharmacology

In murine models, **ETC-159** exhibits good oral bioavailability.[4] Following a single 5 mg/kg oral dose in mice, it is rapidly absorbed with a T_{max} of approximately 0.5 hours and 100% oral bioavailability.[3] The plasma half-life is about 1.18 hours, and its concentration remains above the in vitro IC50 for at least 16 hours.[3] Preclinical studies have shown that **ETC-159**

effectively inhibits the growth of mouse mammary tumor virus-Wnt1 tumors and induces differentiation in colon cancers with RSPO translocations.[\[3\]](#)[\[5\]](#)

Clinical Trial Data

Phase 1A Monotherapy Study (NCT02521844)

The first-in-human, open-label, multi-center Phase 1A study aimed to determine the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of **ETC-159** in patients with advanced solid tumors.[\[1\]](#)

Patient Demographics and Dosing Cohorts (as of 18 Jan 2017)[\[1\]](#)

Characteristic	Value
Number of Patients	16
Gender	80% Male
Median Age (Range)	55 years (19-68)
Dose Cohorts	Number of Patients
1 mg	2
2 mg	2
4 mg	3
8 mg	4
16 mg	3
30 mg	2

Pharmacokinetics and Pharmacodynamics[\[1\]](#)

Parameter	Finding
Cmax	Increased with dose
Mean t1/2	14 hours
Pharmacodynamic Modulation	Reduction of AXIN2 mRNA in whole blood and hair follicles, and doubling of serum β -CTX levels observed from 4 mg onwards.

Safety and Tolerability[1]

Adverse Event ($\geq 20\%$ incidence)	Percentage
Vomiting	32%
Anorexia	31%
Fatigue	31%
Dysgeusia	25%
Constipation	25%

A dose-limiting toxicity (DLT) of hyperbilirubinemia was observed at the 16 mg dose.[1] Increased bone turnover, as indicated by elevated β -CTX levels, was an on-target effect, with some patients experiencing reduced bone mineral density.[1]

Preliminary Efficacy[1]

No objective responses were observed, but two patients (one with colorectal cancer at 2 mg and one with peritoneal carcinoma at 4 mg) had stable disease for 6 and 8 cycles, respectively. [1]

Phase 1B Combination Therapy Study (ETC-159 with Pembrolizumab)

This phase of the study evaluated the safety and preliminary efficacy of **ETC-159** in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced or

metastatic solid tumors, particularly microsatellite stable (MSS) cancers.[\[6\]](#)[\[7\]](#)

Patient Demographics and Dosing Cohorts[\[7\]](#)

Characteristic	Value
Number of Patients	20
Gender	50% Male, 50% Female
Mean Age	51.4 years
Dose Cohorts (ETC-159)	Number of Patients
8 mg	6
16 mg	14

Safety and Tolerability (Combination Therapy)[\[7\]](#)

The combination was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being grade 1 or 2.[\[7\]](#)

Adverse Event (Most Common)	Percentage
Dysgeusia	65%
β-CTX increase	30%
Fatigue	25%
Constipation	20%
Nausea	20%

Dose-limiting toxicities included Grade 3 colitis and immune-related enteritis (at 16 mg) and pneumonitis and erythema with fever (at 8 mg).[\[7\]](#) The maximum tolerated dose (MTD) and recommended dose (RD) for the combination was determined to be 8 mg of **ETC-159**.[\[7\]](#)

Preliminary Efficacy (Combination Therapy)[\[7\]](#)

Of the 15 evaluable patients, 40% (6 patients) demonstrated clinical benefit, including one partial response (PR) and five instances of stable disease (SD).[7] These benefits were observed in patients with ovarian, lung, pancreatic, urachal, and MSS colorectal cancer with an RSPO fusion.[7]

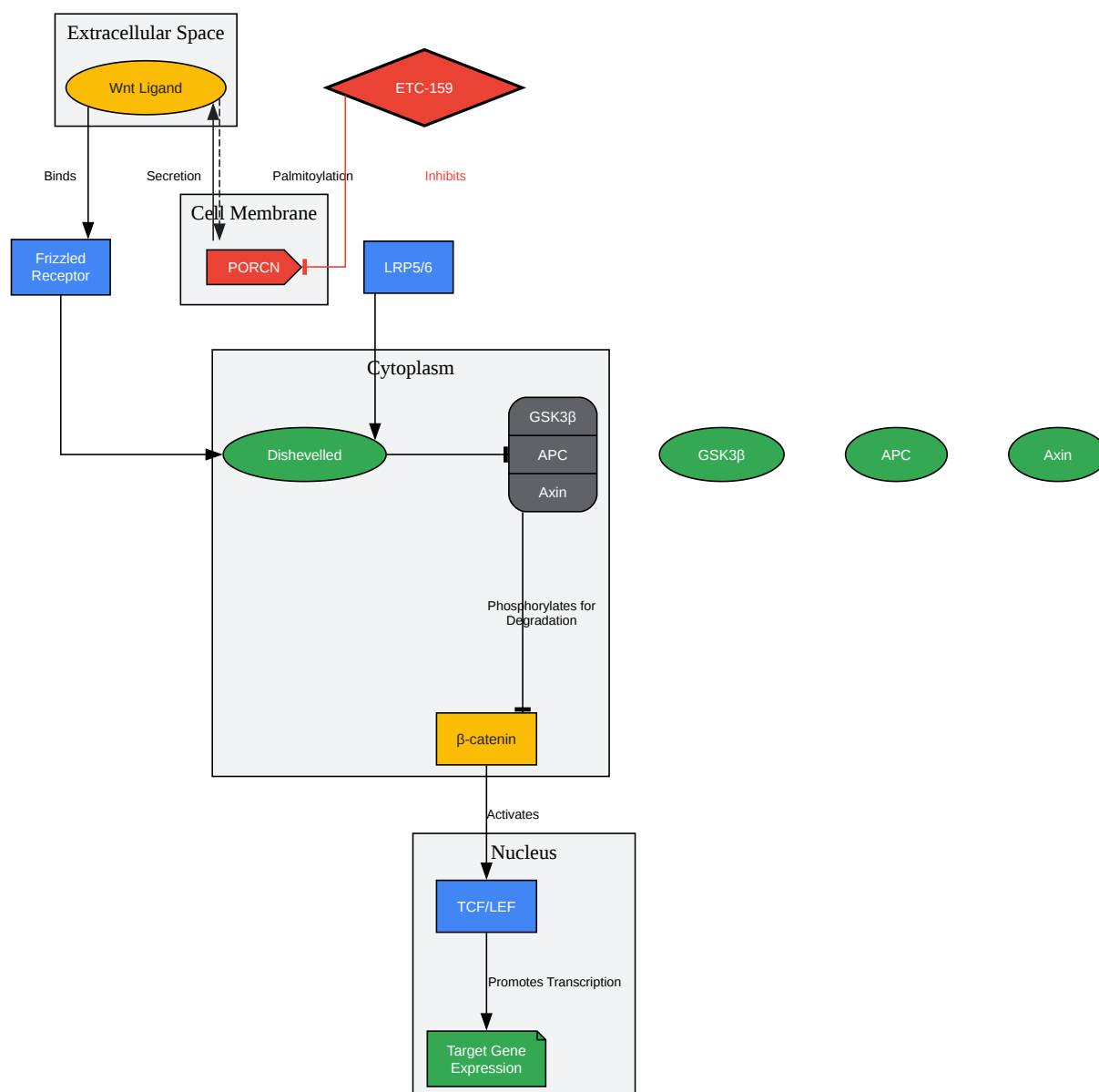
Experimental Protocols

Phase 1A Study Design[1] Patients with advanced solid tumors received **ETC-159** orally once every other day in a 28-day cycle. Dose escalation followed an ordinal continual reassessment method. The dose-limiting toxicity period was 28 days.

Pharmacodynamic Assessment[1][6] Pharmacodynamic effects were evaluated by measuring AXIN2 mRNA levels in whole blood and hair follicles. Bone turnover was monitored through radiological and serum markers, specifically serum β -CTX levels.

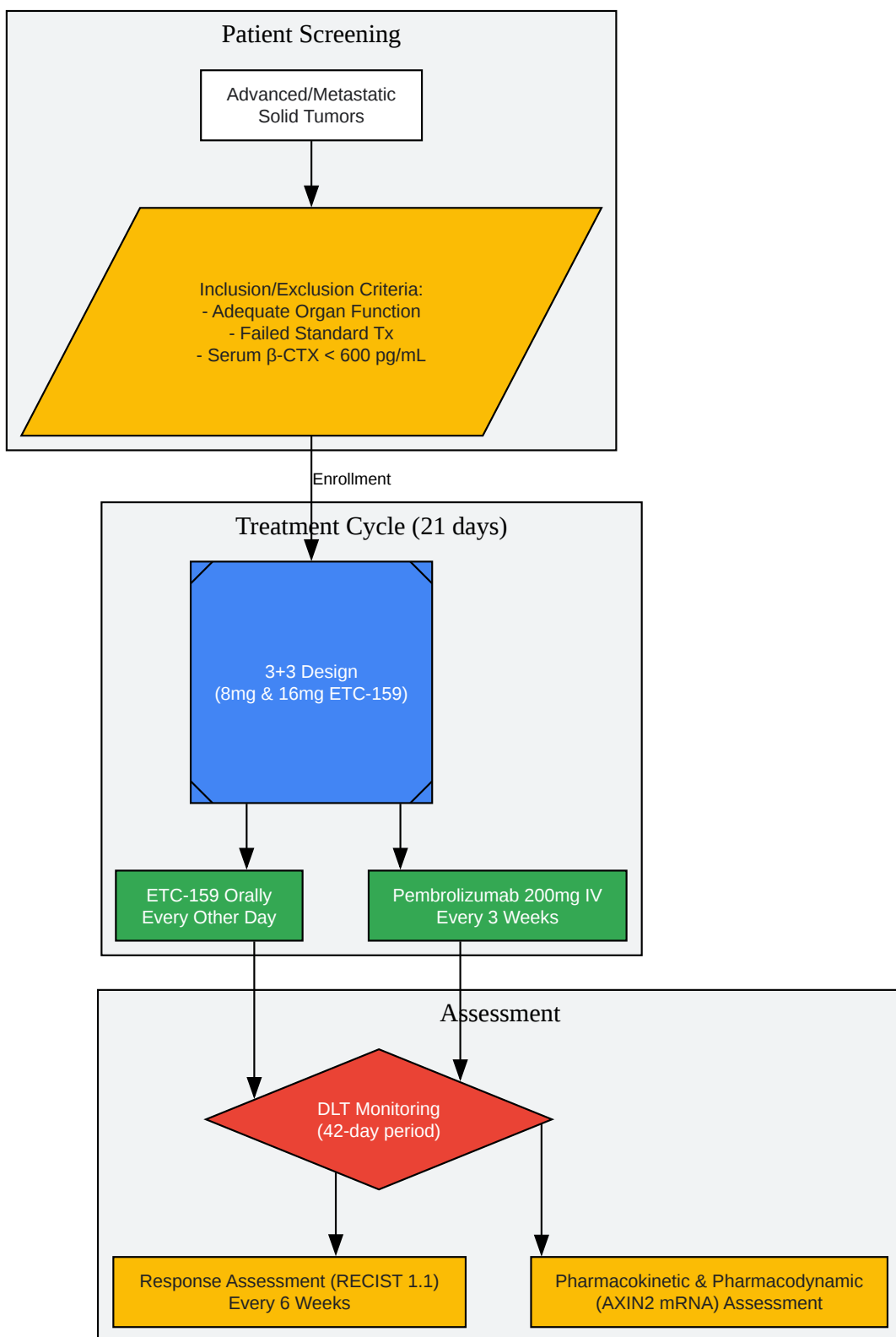
Phase 1B Combination Study Design[7][8] Eligible patients had advanced or metastatic solid malignancies and had failed standard treatments. The study followed a 3+3 dose escalation design with a DLT period of 42 days. **ETC-159** was administered orally every other day in 21-day cycles at doses of 8 mg and 16 mg. Pembrolizumab was administered intravenously at 200 mg every three weeks. Responses were assessed every 6 weeks according to RECIST 1.1 criteria.

Visualizations



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Caption: Mechanism of **ETC-159** in the Wnt signaling pathway.



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Caption: Workflow for the Phase 1B clinical trial of **ETC-159** with pembrolizumab.

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